Fendona

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in chloroform, methylene chloride, and toluene; slightly soluble in petroleum ether and methanol.

In water, 0.01 mg/l @ 25 °C.

Synonyms

Canonical SMILES

Isomeric SMILES

Vector Control and Disease Transmission

- Mosquito Control: Studies have investigated the efficacy of Fendona-treated nets and fabrics in repelling and killing mosquitoes, potentially contributing to the control of mosquito-borne diseases like malaria. Research suggests that alpha-cypermethrin-treated nets can significantly reduce mosquito landings and provide long-lasting protection against bites, potentially leading to a decrease in malaria transmission [].

- Termite Control: Fendona has been evaluated as a potential treatment for termite infestations. Studies have shown its effectiveness in both eliminating existing termite colonies and preventing their establishment [].

Insecticide Resistance and Management

- Monitoring Resistance: Research plays a crucial role in monitoring the development of insecticide resistance in pest populations. Studies have employed Fendona as a reference insecticide to assess the resistance levels of various insect species, allowing researchers to develop effective resistance management strategies [].

- Synergistic Effects: Some scientific investigations have explored the potential synergistic effects of combining Fendona with other insecticides. These studies aim to identify combinations that can enhance overall insecticidal activity and potentially delay the development of resistance [].

Environmental Impact and Safety

- Environmental Fate: Understanding the environmental fate of insecticides like Fendona is crucial for ensuring their safe use. Research has investigated the degradation of alpha-cypermethrin in various environmental compartments, such as soil and water, to assess its potential impact on non-target organisms [].

- Pollinator Safety: As pollinators play a vital role in ecosystems, research is ongoing to evaluate the potential risks of insecticides like Fendona on these beneficial insects. Studies have examined the effects of Fendona exposure on bee behavior and survival to inform safe application practices.

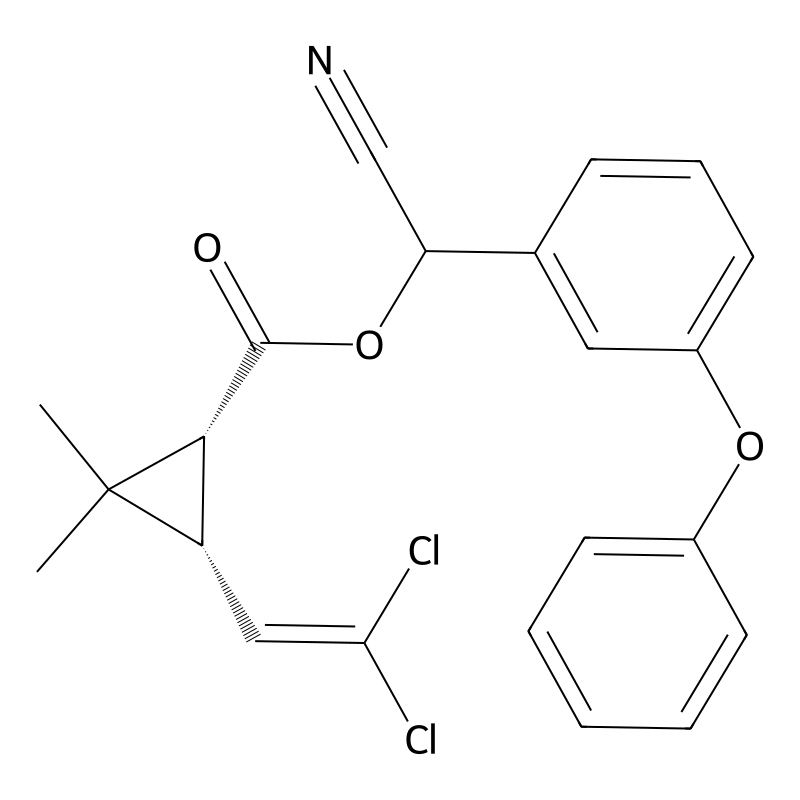

Fendona is a commercial insecticide primarily composed of Alpha-Cypermethrin, a synthetic pyrethroid. Its chemical formula is C22H19Cl2NO3, and it is known for its efficacy against a wide range of pests, including ants, bedbugs, cockroaches, fleas, and mosquitoes. Fendona is typically available in a suspension concentrate formulation, allowing for easy application and effective pest control. The product is characterized by its viscous yellowish-brown appearance, and it acts quickly through contact or ingestion, providing reliable knockdown and residual action without causing corrosion or staining on surfaces .

Alpha-Cypermethrin functions by disrupting the normal functioning of the nervous system in insects. It binds to sodium channels in the nerve membranes, prolonging their activation and leading to paralysis and death. The chemical undergoes hydrolysis in the presence of water, which can affect its stability and effectiveness over time. Its degradation products may include various metabolites that retain some level of insecticidal activity .

Fendona exhibits strong insecticidal properties due to its mode of action as a neurotoxin. It is effective against both crawling and flying insects. Studies have shown that it has a high toxicity level for target pests while being less harmful to non-target organisms when used according to label instructions. This selectivity makes it suitable for integrated pest management programs .

The synthesis of Alpha-Cypermethrin involves several steps starting from cyanoacetic acid and chlorobenzene derivatives. The general process includes:

- Formation of the cyano compound: Reacting cyanoacetic acid with an appropriate aromatic compound.

- Cyclization: This step involves forming the pyrethroid structure through cyclization reactions.

- Chlorination: Introducing chlorine atoms into the molecular structure to enhance insecticidal properties.

- Purification: The final product is purified through crystallization or chromatography techniques to ensure high purity levels suitable for commercial use.

These methods are typically carried out in controlled laboratory settings to ensure safety and efficiency .

Fendona is widely used in various applications:

- Residential pest control: Effective against common household pests like ants, cockroaches, and bedbugs.

- Agricultural use: Employed in crop protection strategies to manage pest populations without harming beneficial insects when applied judiciously.

- Public health: Utilized in vector control programs aimed at reducing populations of disease-carrying insects such as mosquitoes.

The product's ability to provide long-lasting effects at low dosage rates makes it an economical choice for pest management .

Research on Fendona has examined its interactions with other chemicals used in pest control. It has been found that combining Fendona with certain synergists can enhance its effectiveness against resistant pest populations. Additionally, studies suggest that Fendona's efficacy can be influenced by environmental factors such as temperature and humidity, which may affect its stability and persistence in various conditions .

Fendona shares similarities with other synthetic pyrethroids but stands out due to its unique formulation and application methods. Here are some comparable compounds:

| Compound Name | Active Ingredient | Target Pests | Unique Features |

|---|---|---|---|

| Permethrin | Permethrin | Mosquitoes, ticks | Widely used in personal protection |

| Deltamethrin | Deltamethrin | Cockroaches, flies | Known for rapid knockdown |

| Bifenthrin | Bifenthrin | Ants, spiders | Long residual activity |

| Lambda-Cyhalothrin | Lambda-Cyhalothrin | Various flying insects | Effective at low concentrations |

Fendona's formulation allows for controlled release, making it particularly effective in situations where prolonged efficacy is required without frequent reapplication .

Physical Description

Color/Form

Colorless crystals

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Vapor Density

Density

LogP

Odor

Decomposition

220 °C

Melting Point

UNII

GHS Hazard Statements

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

Mechanism of Action

Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the CNS have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partical protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, & most neurotransmitter release is secondary to incr sodium entry. /Pyrethroids/

The symptoms of pyrethrin poisoning follow the typical pattern ... : (1) excitation, (2) convulsions, (3) paralysis, and (4) death. The effects of pyrethrins on the insect nervous system closely resemble those of DDT, but are apparently much less persistent. Regular, rhythmic, and spontaneous nerve discharges have been observed in insect and crustacean nerve-muscle preparations poisoned with pyrethrins. The primary target of pyrethrins seems to be the ganglia of the insect central nervous system although some pyrethrin-poisoning effect can be observed in isolated legs. /Pyrethrins/

Electrophysiologically, pyrethrins cause repetitive discharges and conduction block. /Pyrethrins/

For more Mechanism of Action (Complete) data for ALPHACYPERMETHRIN (12 total), please visit the HSDB record page.

Vapor Pressure

1.73X10-5 mm Hg @ 20 °C

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

/PYRETHROIDS/ READILY PENETRATE INSECT CUTICLE AS SHOWN BY TOPICAL LD50 TO PERIPLANETA (COCKROACH) ... /PYRETHROIDS/

WHEN RADIOACTIVE PYRETHROID IS ADMIN ORALLY TO MAMMALS, IT IS ABSORBED FROM INTESTINAL TRACT OF THE ANIMALS & DISTRIBUTED IN EVERY TISSUE EXAMINED. EXCRETION OF RADIOACTIVITY IN RATS ADMIN TRANS-ISOMER: DOSAGE: 500 MG/KG; INTERVAL 20 DAYS; URINE 36%; FECES 64%; TOTAL 100%. /PYRETHROIDS/

Pyrethrins are absorbed through intact skin when applied topically. When animals were exposed to aerosols of pyrethrins with piperonyl butoxide being released into the air, little or none of the combination was systemically absorbed. /Pyrethrins/

Although limited absorption may account for the low toxicity of some pyrethroids, rapid biodegradation by mammalian liver enzymes (ester hydrolysis and oxidation) is probably the major factor responsible. Most pyrethroid metabolites are promptly excreted, at least in part, by the kidney. /Pyrethroids/

Metabolism Metabolites

The relative resistance of mammals to the pyrethroids is almost wholly attributable to their ability to hydrolyze the pyrethroids rapidly to their inactive acid & alcohol components, since direct injection into the mammalian CNS leads to a susceptibility similar to that seen in insects. Some additional resistance of homeothermic organisms can also be attributed to the negative temperature coefficient of action of the pyrethroids, which are thus less toxic at mammalian body temperatures, but the major effect is metabolic. Metabolic disposal of the pyrethroids is very rapid, which means that toxicity is high by the iv route, moderate by slower oral absorption, & often unmeasureably low by dermal absorption. /Pyrethroids/

FASTEST BREAKDOWN IS SEEN WITH PRIMARY ALCOHOL ESTERS OF TRANS-SUBSTITUTED ACIDS SINCE THEY UNDERGO RAPID HYDROLYTIC & OXIDATIVE ATTACK. FOR ALL SECONDARY ALCOHOL ESTERS & FOR PRIMARY ALCOHOL CIS-SUBSTITUTED CYCLOPROPANECARBOXYLATES, OXIDATIVE ATTACK IS PREDOMINANT. /PYRETHROIDS/

Pyrethrins are reportedly inactivated in the GI tract following ingestion. In animals, pyrethrins are rapidly metabolized to water soluble, inactive compounds. /Pyrethrins/

Synthetic pyrethroids are generally metabolized in mammals through ester hydrolysis, oxidation, and conjugation, and there is no tendency to accumulate in tissues. In the environment, synthetic pyrethroids are fairly rapidly degraded in soil and in plants. Ester hydrolysis and oxidation at various sites on the molecule are the major degradation processes. /Synthetic pyrethroids/

Associated Chemicals

Wikipedia

Doxapram

Biological Half Life

Use Classification

Veterinary Drug -> INSECTICIDE; -> JECFA Functional Classes

Methods of Manufacturing

General Manufacturing Information

/Pyrethroids/ are modern synthetic insecticides similar chemically to natural pyrethrins, but modified to increase stability in the natural environment. /Pyrethroids/

Not currently registered /in the USA/.

Analytic Laboratory Methods

AOAC Method 982.02. Pyrethrins in pesticide formulations are analyzed using gas chromatography quipped with FID. Average recovery is 98% with a precision of 0.0044 -0.011. /Pyrethrins/

... Liquid chromatography method has been developed to quantitate pyrethrins in pesticide formulations. ... Detection was monitored at 240 nm. ... Percent coefficients of variation ranged from 1.39 to 9.68 with the majority less than 5.00. ... /Pyrethrins/

Pyrethrins were detected in soils by gas chromatography after extraction with hexane. /Pyrethrins/

Low level pyrethrin formulations are extracted with tetrahydrofuran and determined via capillary gas chromatography with electron capture detection. ... Analysis of 5 formulations gave an average standard deviation of 3.3%. /Pyrethrins/

Clinical Laboratory Methods

Storage Conditions

Interactions

Piperonyl butoxide potentiates /insecticidal activity/ of pyrethrins by inhibiting the hydrolytic enzymes responsible for pyrethrins' metab in arthropods. When piperonyl butoxide is combined with pyrethrins, the insecticidal activity of the latter drug is increased 2-12 times /Pyrethrins/

At dietary level of 1000 ppm pyrethrins & 10000 ppm piperonyl butoxide ... /enlargement, margination, & cytoplasmic inclusions in liver cells of rats/ were well developed in only 8 days, but ... were not maximal. Changes were proportional to dosage & similar to those produced by DDT. Effects of the 2 ... were additive. /Pyrethrins/

Stability Shelf Life

Pyrethrins ... /are/ stable for long periods in water-based aerosols where ... emulsifiers give neutral water systems. /Pyrethrins/